Nae-IN-M22
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Overview
Description
NAE-IN-M22, also known as NEDD8 inhibitor M22, is a selective, potent, and reversible inhibitor of NEDD8 activating enzyme (NAE). This compound has shown significant potential in inhibiting multiple cancer cell lines and inducing apoptosis in A549 cells. It also demonstrates the ability to inhibit tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAE-IN-M22 involves a series of chemical reactions, starting with the preparation of the core structure, pyrido[2,3-d]pyrimidin-7(8H)-one derivative. The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a multi-step reaction involving the condensation of appropriate starting materials under controlled conditions.
Functionalization: The core structure is then functionalized by introducing specific substituents to enhance its inhibitory activity against NEDD8 activating enzyme.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
NAE-IN-M22 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents into the core structure, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
NAE-IN-M22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NEDD8 activating enzyme and its role in various biochemical pathways.
Biology: Employed in cell biology studies to investigate the effects of NEDD8 inhibition on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system, which plays a crucial role in protein degradation and regulation
Mechanism of Action
NAE-IN-M22 exerts its effects by selectively inhibiting the NEDD8 activating enzyme. This inhibition prevents the neddylation of cullin-RING E3 ligases, leading to the accumulation of their substrates and subsequent induction of apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
MLN4924: Another potent inhibitor of NEDD8 activating enzyme, currently in clinical trials for cancer treatment.
Uniqueness of NAE-IN-M22
This compound stands out due to its high selectivity and potency as a reversible inhibitor of NEDD8 activating enzyme. Its ability to induce apoptosis in multiple cancer cell lines and inhibit tumor growth in vivo makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEXQHGRMWPOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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